3-Bromochroman-4-one
Overview
Description
3-Bromochroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry . It has a molecular weight of 227.06 and is usually found in a pale-yellow to yellow-brown solid form .
Molecular Structure Analysis
The molecular formula of this compound is C9H7BrO2 . The heterocyclic ring of this compound, obtained by bromination of 4-chromanone with copper bromide, adopts a half-chair conformation .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Photolysis of this compound leads to debrominated chromanones via a radical mechanism and to the rearranged chromenones via ionic cleavage .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.06 . It is usually found in a pale-yellow to yellow-brown solid form .Scientific Research Applications
Synthesis and Derivative Formation
3-Bromochroman-4-one is utilized in the synthesis of various organic compounds. Khanapure and Biehl (1990) detailed the preparation of 4-alkyl and 4-aryl derivatives of isochroman-3-ones, showcasing the versatility of bromochroman derivatives in organic synthesis (Khanapure & Biehl, 1990).
Biological Activity
Gorbulenko et al. (2015) reviewed the biological activity of 3-hetarylchroman-4-ones, derived from 3-bromochroman-4-ones. They explored various preparative methods and the biological implications of these compounds (Gorbulenko, Shokol, & Khilya, 2015).
Physicochemical Properties
Dziewulska-Kułaczkowska and Bartyzel (2013) investigated the structural and physicochemical properties of a chroman-4-one derivative, providing insights into the thermal stability and solubility of such compounds (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Structural and Mechanistic Studies
Cox et al. (1981) studied the ring contraction of 3-bromothiochroman-4-one, contributing to the understanding of reaction mechanisms in organic chemistry (Cox, Mackenzie, & Thomson, 1981).
Chroman-4-one Derivatives in Drug Discovery
Emami and Ghanbarimasir (2015) highlighted the role of chroman-4-one derivatives, like this compound, in drug discovery and organic synthesis, emphasizing their structural diversity and biological relevance (Emami & Ghanbarimasir, 2015).
Substitution Effects and Crystallography
Salam et al. (2021) explored the effects of OH substitution in 3-benzylchroman-4-ones, providing insights into how such modifications can impact the three-dimensional structures of these compounds (Salam et al., 2021).
Ring Contraction Mechanisms
Mackenzie and Thomson (1982) investigated the ring contraction reactions of thiochroman-4-ones, contributing to the knowledge of reaction pathways in organic chemistry (Mackenzie & Thomson, 1982).
Mechanism of Action
Target of Action
3-Bromochroman-4-one is a derivative of chroman-4-one , a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds . .
Mode of Action
Chroman-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Chroman-4-one derivatives are known to exhibit diverse biological activities , suggesting that they may interact with multiple biochemical pathways
Result of Action
Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRRZJIVFMSIJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 3-Bromochroman-4-one?
A1: this compound can be synthesized through various methods:
- Bromination of Chroman-4-one: Direct bromination of Chroman-4-one using copper bromide is a widely used method. []
- Oxidation of 3-Bromochroman-4-ol: 3-Bromochroman-4-ol, obtainable through various routes, can be oxidized to this compound. []
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of the bromine atom at the 3-position significantly impacts the reactivity of this compound:
- Nucleophilic Substitution: The bromine atom serves as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This property allows for the introduction of various substituents at the 3-position, broadening the scope for synthesizing diverse chromanone derivatives. []
- Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange reactions, enabling further functionalization of the chromanone core. This approach provides access to a wider range of derivatives with potential applications in medicinal chemistry and materials science. []
Q3: What is known about the conformational preferences of this compound?
A: X-ray crystallographic studies have revealed that the heterocyclic ring of this compound adopts a half-chair conformation. [] This conformational preference influences the molecule's reactivity and interactions with other molecules.
Q4: Are there any studies on the photochemical behavior of this compound?
A: Yes, research has investigated the photolysis of 3-Bromochroman-4-ones. [] While the specific findings of these studies haven't been detailed in the provided abstracts, photochemical reactions can offer unique pathways for transforming this compound into novel structures.
Q5: Can this compound be used to synthesize more complex molecules?
A5: Yes, this compound serves as a versatile building block in organic synthesis:
- Access to Tetracyclic Cores: Metal-free radical cyclizations of cyclohexenyl-substituted 3-Bromochroman-4-ones offer a rapid and stereoselective route to the tetracyclic core found in puupehenone and related sponge metabolites. [] This approach highlights the potential of this compound in natural product synthesis.
- Synthesis of 3-Azahetarylchroman-4-ones: this compound acts as a key intermediate in the synthesis of 3-azahetarylchroman-4-ones, a class of compounds with diverse biological activities. []
Q6: How does the substitution pattern on the chromene ring affect the properties of bromochromanones?
A6: The presence and position of bromine substituents on the chromene ring significantly impact the chemical behavior of bromochromanones:
- Influence on Bromine Addition: The addition of bromine to chromenes, leading to dibromochroman products, is influenced by the position of bromine substituents on the chromene ring. [] This regioselectivity highlights the importance of substituent effects in controlling the reactivity of these compounds.
- Formation of Dyes: The reaction of bromochromenes with n-butyllithium and Michler's ketone leads to the formation of Malachite Green-related dyes. Interestingly, the position of the bromine substituent dictates whether the resulting dye exhibits longitudinal or transverse conjugation. [] This finding showcases how subtle structural changes can significantly alter the photophysical properties of the products.
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